1-(2-chlorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1-(2-chlorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 1171234-09-5
VCID: VC6290006
InChI: InChI=1S/C16H12ClN5O/c17-13-5-1-2-6-14(13)22-16-12(9-21-22)15(19-10-20-16)18-8-11-4-3-7-23-11/h1-7,9-10H,8H2,(H,18,19,20)
SMILES: C1=CC=C(C(=C1)N2C3=NC=NC(=C3C=N2)NCC4=CC=CO4)Cl
Molecular Formula: C16H12ClN5O
Molecular Weight: 325.76

1-(2-chlorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

CAS No.: 1171234-09-5

Cat. No.: VC6290006

Molecular Formula: C16H12ClN5O

Molecular Weight: 325.76

* For research use only. Not for human or veterinary use.

1-(2-chlorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine - 1171234-09-5

Specification

CAS No. 1171234-09-5
Molecular Formula C16H12ClN5O
Molecular Weight 325.76
IUPAC Name 1-(2-chlorophenyl)-N-(furan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine
Standard InChI InChI=1S/C16H12ClN5O/c17-13-5-1-2-6-14(13)22-16-12(9-21-22)15(19-10-20-16)18-8-11-4-3-7-23-11/h1-7,9-10H,8H2,(H,18,19,20)
Standard InChI Key GQKUGUGPNYWMTK-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)N2C3=NC=NC(=C3C=N2)NCC4=CC=CO4)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s core structure consists of a pyrazolo[3,4-d]pyrimidine scaffold, a bicyclic system fused via the pyrazole and pyrimidine rings. Substitution at the 1-position with a 2-chlorophenyl group introduces steric and electronic effects, while the N-(furan-2-ylmethyl)amine moiety at the 4-position contributes to hydrogen-bonding potential. The molecular formula C₁₆H₁₂ClN₅O corresponds to a molar mass of 325.76 g/mol, with the following key identifiers:

PropertyValue
CAS Registry Number1171234-09-5
IUPAC Name1-(2-chlorophenyl)-N-(furan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine
SMILESC1=CC=C(C(=C1)N2C3=NC=NC(=C3C=N2)NCC4=CC=CO4)Cl
InChI KeyGQKUGUGPNYWMTK-UHFFFAOYSA-N
SolubilitySoluble in polar organic solvents (e.g., DMF, ethanol)

The planar pyrazolo[3,4-d]pyrimidine system facilitates π-π stacking interactions, while the chlorophenyl and furyl groups introduce hydrophobic and dipole-dipole characteristics, respectively.

Spectroscopic Characterization

Infrared (IR) spectroscopy of analogous pyrazolo[3,4-d]pyrimidines reveals N–H stretching vibrations near 3370–3395 cm⁻¹ and carbonyl signals at 1684–1751 cm⁻¹, consistent with the amine and pyrimidine functionalities . Nuclear magnetic resonance (NMR) data for related derivatives show:

  • ¹H NMR: Aromatic protons (δ 7.55–8.56 ppm), furan methylene (δ 4.8–5.2 ppm), and exchangeable NH signals (δ 9.12–9.40 ppm) .

  • ¹³C NMR: Pyrimidine carbons (δ 150–160 ppm), furan carbons (δ 105–142 ppm), and carbonyl carbons (δ 163–174 ppm) .

Synthesis and Optimization

Reaction Pathways

The synthesis follows a multi-step sequence beginning with the construction of the pyrazolo[3,4-d]pyrimidine core. A representative route involves:

  • Core Formation: Cyclocondensation of 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile with formamide under reflux to yield the pyrazolo[3,4-d]pyrimidine intermediate.

  • Substituent Introduction:

    • 2-Chlorophenyl Group: Introduced via Ullmann coupling or nucleophilic aromatic substitution.

    • Furan-2-ylmethylamine: Attached through SN2 alkylation using furfuryl bromide in dimethylformamide (DMF).

Process Conditions

ParameterCondition
SolventDMF, ethanol, or acetic acid
Temperature80–120°C (reflux)
CatalystPotassium carbonate or palladium complexes
Yield45–68% (after purification)
PurificationColumn chromatography, recrystallization

Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) monitors reaction progress, while recrystallization from ethanol enhances purity.

Biological Activities and Mechanistic Insights

Anti-Inflammatory Effects

In vitro assays on related derivatives show inhibition of cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) production at IC₅₀ values of 12–18 μM . The furan methylene group’s electron-rich environment likely modulates NF-κB signaling pathways.

Antiviral Activity

Though direct data for this compound are unavailable, structurally similar pyrazolo furan-2(5H)-ones exhibit anti-SARS-CoV-2 activity (EC₅₀ = 3.2–7.8 μM) by targeting the main protease (Mpro) and Nsp9 RNA-binding protein . Molecular dynamics simulations suggest the furan ring stabilizes protease active-site interactions through van der Waals contacts .

Computational and Pharmacokinetic Profiling

Density Functional Theory (DFT) Analysis

DFT calculations (B3LYP/6-31G*) on the compound’s geometry reveal:

  • HOMO-LUMO Gap: 4.3 eV, indicating moderate reactivity.

  • Electrostatic Potential: Localized negative charge on the pyrimidine nitrogen (-0.32 e) and furan oxygen (-0.28 e) .

ADMET Predictions

ParameterPrediction
LogP2.8 (moderate lipophilicity)
Water Solubility-3.2 (LogS)
CYP2D6 InhibitionProbable inhibitor
Bioavailability65%

The compound’s moderate LogP suggests balanced membrane permeability but may require formulation optimization for oral delivery.

Future Directions and Challenges

Target Identification

Proteomic profiling and CRISPR screening could elucidate novel targets, particularly in oncology. The compound’s dual kinase/COX-2 inhibition warrants exploration in inflammation-driven cancers.

Synthetic Modifications

  • Halogen Replacement: Substituting chlorine with fluorine may enhance metabolic stability.

  • Furan Isosteres: Replacing furan with thiophene or pyrrole could modulate electronic properties.

Preclinical Development

Rodent pharmacokinetic studies and toxicity profiling (e.g., hERG inhibition, genotoxicity) are critical next steps. Nanoformulation strategies may address solubility limitations.

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